N-(1-Cyanobutyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-(1-Cyanobutyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyridine ring, with a cyanobutyl group and a carboxamide group attached, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing N-(1-Cyanobutyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation . The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using the same microwave-assisted method. This method is advantageous due to its broad substrate scope, good functional group tolerance, and the ability to produce the compound in good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanobutyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
N-(1-Cyanobutyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, including acting as inhibitors for various enzymes and receptors.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanobutyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, and as an inverse agonist for RORγt . These interactions disrupt the normal function of these enzymes and receptors, leading to various biological effects. The pathways involved include the inhibition of signal transduction processes that are critical for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
N-(1-Cyanobutyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its cyanobutyl and carboxamide groups contribute to its ability to interact with a wide range of biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-(1-cyanobutyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-2-3-10(6-13)16-12(18)9-4-5-11-14-8-15-17(11)7-9/h4-5,7-8,10H,2-3H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWJASAXNVVEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CN2C(=NC=N2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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